N,N-dimethyloctadecan-1-amine;acetate
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Overview
Description
N,N-dimethyloctadecan-1-amine;acetate, also known as N,N-dimethyloctadecan-1-amine acetate, is a chemical compound with the molecular formula C22H47NO2 and a molecular weight of 357.62 g/mol . This compound is characterized by its long alkyl chain and the presence of both amine and acetate functional groups. It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyloctadecan-1-amine acetate typically involves the reaction of octadecan-1-amine with dimethyl sulfate to form N,N-dimethyloctadecan-1-amine. This intermediate is then reacted with acetic acid to yield the final product, N,N-dimethyloctadecan-1-amine acetate. The reaction conditions generally include:
Temperature: Room temperature
Solvent: Inert atmosphere
Purity: The final product is typically obtained with a purity of 97%.
Industrial Production Methods
In industrial settings, the production of N,N-dimethyloctadecan-1-amine acetate follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The industrial production methods are designed to be cost-effective and efficient, often involving continuous flow reactors and automated systems .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyloctadecan-1-amine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetate group to other functional groups.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyloctadecan-1-amine oxide, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N,N-dimethyloctadecan-1-amine acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products
Mechanism of Action
The mechanism of action of N,N-dimethyloctadecan-1-amine acetate involves its interaction with lipid membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The amine group can interact with various proteins, potentially altering their function and activity. These interactions are crucial for its applications in drug delivery and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyldecan-1-amine oxide
- N,N-dimethyloctylamine
- N,N-dimethyldodecan-1-amine
Uniqueness
N,N-dimethyloctadecan-1-amine acetate is unique due to its specific combination of a long alkyl chain and the presence of both amine and acetate functional groups. This combination imparts distinct chemical properties, making it suitable for a wide range of applications. Compared to similar compounds, it offers better integration into lipid membranes and enhanced interaction with proteins, making it more effective in certain applications .
Properties
Molecular Formula |
C22H46NO2- |
---|---|
Molecular Weight |
356.6 g/mol |
IUPAC Name |
N,N-dimethyloctadecan-1-amine;acetate |
InChI |
InChI=1S/C20H43N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;1-2(3)4/h4-20H2,1-3H3;1H3,(H,3,4)/p-1 |
InChI Key |
UUPXKAJPMYOPLF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C.CC(=O)[O-] |
Origin of Product |
United States |
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